![molecular formula C15H13N7OS B2859177 1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide CAS No. 2034507-29-2](/img/structure/B2859177.png)

1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

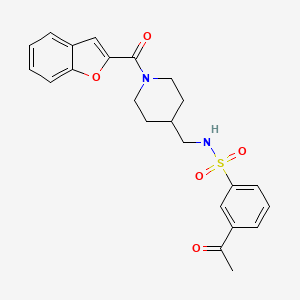

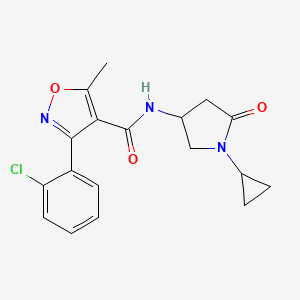

The compound “1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a pyrazole ring, a triazolo ring, and a pyridazine ring .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the triazolo ring, and the pyridazine ring . The exact synthesis process would depend on the starting materials and the specific conditions used.Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The presence of the pyrazole, triazolo, and pyridazine rings suggests that this compound could have interesting electronic properties .Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The presence of the pyrazole, triazolo, and pyridazine rings could make it particularly reactive under certain conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any functional groups. For example, the presence of the pyrazole, triazolo, and pyridazine rings could affect its solubility, stability, and reactivity .Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

The development of efficient synthetic methods for heterocyclic compounds, including those with structures related to the compound , has been a focus of several studies. For instance, research on the synthesis of imidazo and triazolopyridines from dithioesters highlights the versatility of such compounds. The process involves T3P–DMSO mediated desulfurative cyclization, showcasing mild conditions, short reaction times, operational simplicity, and high yields (Ramesha et al., 2016). This study exemplifies the ongoing efforts to streamline the synthesis of complex heterocyclic compounds, potentially including the compound of interest.

Biological Activities

Compounds with structural features akin to "1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-5-carboxamide" have been investigated for various biological activities. For example, derivatives of triazolopyridines and pyrazoles have been studied for their antimicrobial properties. The creation of novel heterocyclic compounds, such as thienopyrimidine derivatives, and their evaluation for antimicrobial activity illustrates the potential utility of such compounds in addressing infectious diseases (Bhuiyan et al., 2006).

Moreover, the synthesis and investigation of sulfonamide thiazole derivatives for insecticidal activity against the cotton leafworm highlight the agricultural and pest management applications of such compounds (Soliman et al., 2020). These studies underscore the diverse scientific applications of heterocyclic compounds, from healthcare to agriculture.

Molecular Docking and In Vitro Screening

Further research into the synthesis, molecular docking, and in vitro screening of novel pyridine and fused pyridine derivatives reveals the computational and experimental approaches to understanding the interaction of these compounds with biological targets. Such studies are crucial for drug discovery and development processes, indicating the potential of compounds like "this compound" in contributing to new therapeutics (Flefel et al., 2018).

Direcciones Futuras

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as 1,2,4-triazolo-thiadiazines, have been reported to interact with a variety of enzymes and receptors . These interactions can lead to diverse pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .

Mode of Action

It is known that nitrogen-containing heterocyclic compounds like this one are capable of binding in the biological system with a variety of enzymes and receptors . This binding can lead to changes in the function of these targets, resulting in the observed pharmacological effects .

Biochemical Pathways

Compounds with similar structures have been reported to affect a variety of biochemical pathways due to their ability to interact with different target receptors . The downstream effects of these interactions can vary widely, depending on the specific targets and pathways involved .

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds . These studies can provide valuable insights into the potential ADME properties of this compound and their impact on its bioavailability .

Result of Action

Compounds with similar structures have been reported to exhibit a range of pharmacological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects . These effects are likely the result of the compound’s interactions with its targets and the subsequent changes in biochemical pathways .

Action Environment

It is known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .

Análisis Bioquímico

Biochemical Properties

The compound is capable of binding in the biological system with a variety of enzymes and receptors, showing versatile biological activities . It has been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory activities . The compound’s ability to interact with different target receptors is due to its hydrogen bond accepting and donating characteristics .

Cellular Effects

It has been suggested that it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that it can exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that the compound has been evaluated against human malignant melanoma cells (A375) using the standard MTT assay in vitro .

Metabolic Pathways

It is known that it can interact with a variety of enzymes and cofactors

Propiedades

IUPAC Name |

2-methyl-N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N7OS/c1-21-11(6-7-17-21)15(23)16-9-14-19-18-13-5-4-10(20-22(13)14)12-3-2-8-24-12/h2-8H,9H2,1H3,(H,16,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAKTYANUQSLBSK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-cyclopropyl-N-[(1r,4r)-4-[(3-cyanopyrazin-2-yl)oxy]cyclohexyl]acetamide](/img/structure/B2859094.png)

![3-Hydroxy-1,3-diphenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide](/img/structure/B2859099.png)

![[3-Chloro-4-(oxiran-2-ylmethoxy)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B2859100.png)

![N-cyclopentyl-4-[1-(3-nitrobenzyl)-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/structure/B2859104.png)

![5,6-dimethyl-N-[3-(methylsulfanyl)phenyl]pyrimidine-4-carboxamide](/img/structure/B2859107.png)

![6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-1-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2859108.png)

![N'-benzyl-N-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2859115.png)